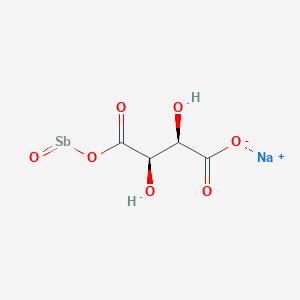
Sodium antimonyl-L-tartrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium antimonyl-L-tartrate is an organometallic compound with the chemical formula C8H4Na2O12Sb2. It is a white crystalline powder that is soluble in water but insoluble in ethanol. This compound has been used historically in various applications, including as a mordant in the textile and leather industries and as a treatment for schistosomiasis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium antimonyl-L-tartrate can be synthesized by reacting antimony trioxide (Sb2O3) with tartaric acid (C4H6O6) in the presence of sodium hydroxide (NaOH). The reaction typically occurs in an aqueous medium under controlled temperature conditions. The general reaction is as follows:
Sb2O3+2C4H6O6+2NaOH→Na2Sb2(C4H2O6)2+3H2O
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated to facilitate the reaction. The product is then purified through crystallization and filtration processes to obtain the desired purity level .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the antimony in the compound is oxidized to a higher oxidation state.
Reduction: The compound can also be reduced, typically using reducing agents like hydrogen sulfide (H2S) or sodium borohydride (NaBH4).
Substitution: Substitution reactions can occur where the antimony center is replaced by other metal ions under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like H2S and NaBH4 are commonly used.
Substitution: Conditions vary depending on the substituting metal ion but often involve aqueous solutions and controlled pH levels.
Major Products:
Oxidation: Higher oxidation state antimony compounds.
Reduction: Lower oxidation state antimony compounds.
Substitution: Metal tartrate complexes with different metal ions.
Applications De Recherche Scientifique
Sodium antimonyl-L-tartrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: Employed in studies related to enzyme inhibition and protein interactions.
Medicine: Historically used in the treatment of parasitic diseases like schistosomiasis and leishmaniasis.
Mécanisme D'action
The mechanism of action of sodium antimonyl-L-tartrate involves its interaction with biological molecules, particularly enzymes. The compound inhibits key enzymes in the metabolic pathways of parasites, leading to their death. The antimony center in the compound interacts with thiol groups in proteins, disrupting their function and leading to cellular damage and death of the parasite .
Comparaison Avec Des Composés Similaires
Antimony Potassium Tartrate: Similar in structure and used for similar applications, but contains potassium instead of sodium.
Sodium Stibogluconate: Another antimony-based compound used in the treatment of leishmaniasis.
Meglumine Antimoniate: Used in the treatment of leishmaniasis, similar in function but different in chemical structure.
Uniqueness: Sodium antimonyl-L-tartrate is unique due to its specific interaction with biological molecules and its historical significance in treating parasitic diseases. Its solubility in water and specific reactivity make it a valuable compound in various industrial and research applications .
Propriétés
Formule moléculaire |
C4H4NaO7Sb |
|---|---|
Poids moléculaire |
308.82 g/mol |
Nom IUPAC |
sodium;(2R,3R)-2,3-dihydroxy-4-oxo-4-oxostibanyloxybutanoate |
InChI |
InChI=1S/C4H6O6.Na.O.Sb/c5-1(3(7)8)2(6)4(9)10;;;/h1-2,5-6H,(H,7,8)(H,9,10);;;/q;+1;;+1/p-2/t1-,2-;;;/m1.../s1 |
Clé InChI |
SHFQLHLDZDETGN-QXMMYYGRSA-L |
SMILES isomérique |
[C@@H]([C@H](C(=O)O[Sb]=O)O)(C(=O)[O-])O.[Na+] |
SMILES canonique |
C(C(C(=O)O[Sb]=O)O)(C(=O)[O-])O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-[(3aR,4R,6S,6aS)-6-(iodomethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]purin-6-amine](/img/structure/B13833927.png)

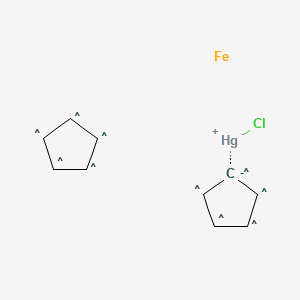
![[4-[(Z)-4-chloro-1-[4-[2-(dimethylamino)ethoxy]phenyl]-1-phenylbut-1-en-2-yl]phenyl] 2,2-dimethylpropanoate](/img/structure/B13833945.png)
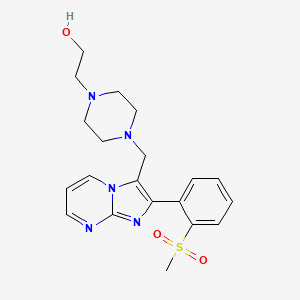
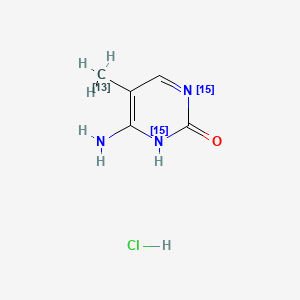
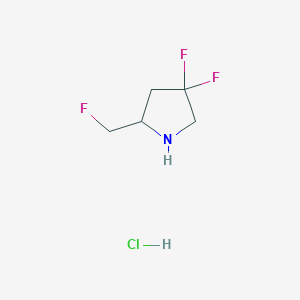
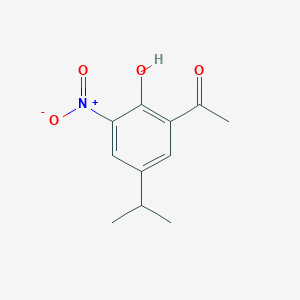
![1-[1-(3-amino-2-hydroxy-4-phenylbutanoyl)pyrrolidine-2-carbonyl]-N-(1-amino-1-oxopropan-2-yl)pyrrolidine-2-carboxamide](/img/structure/B13833964.png)


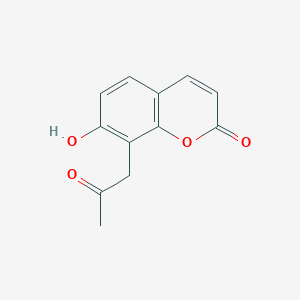

![(2S,4R)-1-[5-(diaminomethylideneamino)-2-[[(3S)-3-methyl-1,2,3,4-tetrahydroquinolin-8-yl]sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid](/img/structure/B13833996.png)
